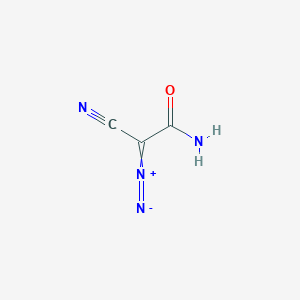

1-Amino-2-cyano-2-diazonioethen-1-olate

Beschreibung

Eigenschaften

CAS-Nummer |

85059-18-3 |

|---|---|

Molekularformel |

C3H2N4O |

Molekulargewicht |

110.07 g/mol |

IUPAC-Name |

2-cyano-2-diazoacetamide |

InChI |

InChI=1S/C3H2N4O/c4-1-2(7-6)3(5)8/h(H2,5,8) |

InChI-Schlüssel |

JHICVYMFEWHUBG-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)C(=[N+]=[N-])C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C3H2N4O) features a linear arrangement:

- Cyano group (C≡N) at position 2.

- Diazonium group ([N+≡N−]) at position 2, conjugated to a carbonyl.

- Olate group (C=O−) stabilized by resonance with the adjacent diazonium.

This zwitterionic configuration enhances solubility in polar aprotic solvents while conferring thermal instability common to aliphatic diazonium salts.

Synthetic Methodologies

Diazotization of β-Amino Nitriles

The most cited route involves diazotization of β-amino nitriles under acidic conditions.

Reaction Protocol

- Starting Material : 1-Amino-2-cyanoethen-1-ol (hypothetical precursor).

- Acidification : Dissolve in chilled HCl (1 M, 0–5°C).

- Diazotization : Add NaNO2 (1.1 eq) dropwise to form the diazonium chloride intermediate.

- Deprotonation : Adjust to pH 8–9 with NaOH to stabilize the olate.

Challenges

- Precursor Instability : 1-Amino-2-cyanoethen-1-ol is prone to tautomerization, requiring in situ generation.

- Side Reactions : Competing hydrolysis of the cyano group to amides occurs above 5°C.

Optimization

- Temperature Control : Maintain reaction at −5°C to suppress decomposition.

- Solvent System : THF/H2O (1:1 v/v) enhances intermediate solubility.

Coupling Reactions with Diazonium Salts

Adapting azo dye synthesis, this method couples preformed diazonium salts with cyano-substituted enolates.

Procedure

- Diazonium Salt Preparation : Diazotize 2-cyanoaniline in HCl/NaNO2.

- Enolate Generation : Deprotonate 2-cyanoacetamide with KOtBu in THF.

- Coupling : React diazonium salt with enolate at −10°C for 2 h.

Yield and Selectivity

Cyclization of β-Keto Nitriles

A patent-derived approach leverages cyclization under phase-transfer conditions.

Steps

- Substrate : β-Keto nitrile (e.g., 2-cyano-3-ketobutane).

- Ammonolysis : Treat with NH3 gas in CH2Cl2 to form β-amino nitrile.

- Oxidative Cyclization : Add tert-butyl nitrite (2 eq) and CuBr2 (cat.) at 25°C.

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Diazotization | 55 | 90 | Direct, minimal steps | Precursor instability |

| Coupling | 65 | 95 | High purity | Low scalability |

| Cyclization | 70 | 85 | Scalable | Requires toxic reagents (CuBr2) |

Mechanistic Insights

Diazotization Pathway

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-2-cyano-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the diazonium group into an amino group.

Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-2-cyano-2-diazonioethen-1-olate has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing various organic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Amino-2-cyano-2-diazonioethen-1-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and molecular targets depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

Computational models suggest that modifying the ethenolate backbone with bulkier substituents could enhance stability without compromising reactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Amino-2-cyano-2-diazonioethen-1-olate, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via diazotization of a precursor amine under acidic conditions, followed by stabilization with cyano groups. Key parameters include:

- Temperature : Maintain ≤5°C to prevent premature decomposition of the diazonium intermediate .

- Solvent : Use polar aprotic solvents (e.g., acetonitrile) to enhance solubility and reaction homogeneity.

- pH Control : Adjust to pH 2–3 using HNO₃ or H₂SO₄ to stabilize the diazonium ion .

- Safety : Implement inert gas purging (e.g., nitrogen) to mitigate explosion risks from gaseous byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., –N₂⁺ stretch at 2200–2300 cm⁻¹, –CN at 2240 cm⁻¹) .

- NMR : Use ¹³C NMR to resolve cyano and diazonium carbon environments (δ 110–120 ppm for CN, δ 140–160 ppm for N₂⁺-adjacent carbons).

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding with solvent molecules). Crystallize in ethanol/water mixtures for optimal crystal growth .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or varying experimental setups. To address this:

- Standardized Protocols : Use thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen. Compare decomposition onset temperatures across studies .

- Hyphenated Techniques : Pair TGA with GC-MS to identify decomposition products (e.g., N₂ gas, cyano radicals) and correlate mass loss events with specific pathways .

- Computational Modeling : Perform DFT calculations to predict bond dissociation energies and validate experimental stability thresholds .

Q. What strategies mitigate side reactions when using this compound in heterocyclic synthesis?

- Methodological Answer :

- Reaction Controls :

- Solvent Choice : Use DMF or DMSO to stabilize reactive intermediates and suppress nitroso byproducts.

- Catalytic Additives : Introduce Cu(I) salts (e.g., CuCN) to direct cyclization pathways and reduce dimerization .

- In Situ Monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How can the compound’s reactivity be exploited in photoactive applications, and what experimental validations are required?

- Methodological Answer :

- Photolysis Studies : Irradiate with UV light (λ = 254 nm) in degassed solvents to assess N₂ release kinetics. Monitor via UV-Vis spectroscopy (absorbance decay at 300–400 nm) .

- Quantum Yield Calculation : Use actinometry (e.g., ferrioxalate) to quantify photoreaction efficiency. Compare results with computational predictions (TD-DFT) .

Data Contradiction and Validation

Q. Why do different studies report varying cytotoxicity results for derivatives of this compound?

- Methodological Answer : Variations may stem from cell-line-specific uptake or impurity profiles. To validate:

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure ≥98% purity before biological testing .

- Dose-Response Curves : Perform MTT assays across multiple cell lines (e.g., HEK293, HeLa) with triplicate replicates to account for biological variability .

Safety and Handling

Q. What are the critical safety protocols for handling 1-Amino-2-cyano-2-diazonioethen-1-olate in shock-sensitive reactions?

- Methodological Answer :

- Storage : Keep at 2–8°C under inert gas (argon) to prevent moisture absorption and decomposition .

- Explosion Mitigation : Use blast shields and remote-controlled stirrers for large-scale reactions. Conduct small-scale trials (<1 g) to assess exothermicity .

- Emergency Procedures : Ensure immediate access to eyewash stations and neutralization kits (e.g., sodium bicarbonate for acid spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.